6-Methylquinoline-4-carbonitrile
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Overview
Description
6-Methylquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a nitrile group at the fourth position and a methyl group at the sixth position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base. For this compound, the starting materials would include 2-amino-5-methylbenzaldehyde and a suitable nitrile source.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often employing continuous flow reactors to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
6-Methylquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
Quinoline: The parent compound without the methyl and nitrile groups.
6-Methylquinoline: Lacks the nitrile group.
4-Quinolinecarbonitrile: Lacks the methyl group.
Uniqueness: 6-Methylquinoline-4-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for specific interactions with biological targets and unique chemical transformations.
Properties
IUPAC Name |
6-methylquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOJNSHNFMCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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